Ethyl Oleate

Beschreibung

This compound has been reported in Aristolochia fontanesii, Mitracarpus hirtus, and other organisms with data available.

RN given refers to (Z)-isome

Eigenschaften

IUPAC Name |

ethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKNOAMLMIIKO-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047633 | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour | |

| Record name | Ethyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in ether, Soluble (in ethanol) | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.868-0.873 | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-62-6, 85049-36-1 | |

| Record name | Ethyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Et esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Ethyl Oleate for research applications?

For Researchers, Scientists, and Drug Development Professionals

Ethyl oleate (B1233923), the fatty acid ester formed from the condensation of oleic acid and ethanol (B145695), is a colorless to pale yellow, oily liquid.[1][2][3][4] It is a versatile excipient in pharmaceutical formulations, primarily utilized for its solvent properties and biocompatibility.[5][6] This technical guide provides an in-depth overview of the physicochemical properties of ethyl oleate relevant to its application in research and drug development, alongside detailed experimental methodologies and visual workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in pharmaceutical sciences. These properties influence its behavior as a solvent, its stability, and its interaction with active pharmaceutical ingredients (APIs) and other excipients.

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | (Z)-9-Octadecenoic acid, ethyl ester | [7] |

| Synonyms | Ethyl (9Z)-octadec-9-enoate, Oleic acid ethyl ester | [2] |

| CAS Number | 111-62-6 | [2] |

| Molecular Formula | C₂₀H₃₈O₂ | [1][2] |

| Molecular Weight | 310.51 g/mol | [8][9] |

| Appearance | Colorless to light yellow, oily liquid | [1][2] |

| Odor | Slight, but not rancid | [10] |

| Taste | Resembles that of olive oil | [10] |

Quantitative Physicochemical Data

The quantitative physicochemical parameters of this compound are detailed in Table 2, providing essential data for formulation development.

Table 2: Quantitative Physicochemical Properties of this compound

| Property | Value | References |

| Density | 0.87 g/cm³ at 25 °C | [1][8][11] |

| Melting Point | -32 °C | [1][8][11] |

| Boiling Point | 216–218 °C at 15 mmHg | [1][11] |

| Flash Point | > 113 °C | [2] |

| Viscosity | Not less than 5.15 centipoise | [7] |

| Refractive Index | n20/D 1.451 | [8][11] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and most organic solvents | [10] |

| Acid Value | Not more than 0.5 mg KOH/g | [7] |

| Iodine Value | 75 - 85 | [7] |

| Saponification Value | 177 - 188 | [7] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is critical for its use in research and pharmaceutical manufacturing. The following are detailed methodologies for key experiments.

Viscosity Determination (Capillary Viscometer Method - USP <911>)

The viscosity of this compound is determined using a capillary viscometer, such as an Ostwald or Ubbelohde type, following the general principles outlined in USP General Chapter <911>.[1][12][13]

Apparatus:

-

Capillary viscometer (e.g., Ubbelohde type)

-

Constant-temperature water bath

-

Stopwatch

-

Pipettes

Procedure:

-

Ensure the viscometer is clean and dry.

-

Equilibrate the this compound sample to the specified temperature (e.g., 20 °C) in the constant-temperature water bath.[7]

-

Introduce a precise volume of the equilibrated this compound into the viscometer.

-

Allow the sample to thermally equilibrate within the viscometer for a designated period.

-

Apply suction or pressure to draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the pressure or suction and simultaneously start the stopwatch as the liquid meniscus passes the upper timing mark.

-

Stop the stopwatch as the meniscus passes the lower timing mark.

-

Record the flow time in seconds.

-

Repeat the measurement at least two more times to ensure reproducibility.

-

The kinematic viscosity is calculated using the viscometer constant and the average flow time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of this compound at the same temperature.[12]

Acid Value Determination

The acid value represents the quantity of potassium hydroxide (B78521) (in mg) required to neutralize the free acids in one gram of the substance.[11][14]

Apparatus:

-

Conical flask

-

Burette

-

Pipettes

-

Heating mantle (if necessary)

Reagents:

-

Solvent mixture: Equal volumes of ethanol (95%) and ether, neutralized to phenolphthalein (B1677637).

-

Phenolphthalein indicator solution.

-

0.1 M Potassium Hydroxide (KOH) solution, standardized.

Procedure:

-

Accurately weigh approximately 10 g of this compound into a conical flask.[11]

-

Add 50 mL of the neutralized solvent mixture and shake to dissolve the sample. Gentle warming may be applied if necessary.[11][14]

-

Add a few drops of phenolphthalein indicator solution.

-

Titrate with 0.1 M KOH solution, shaking continuously, until a faint pink color persists for at least 30 seconds.[11]

-

Record the volume of KOH solution used.

-

The acid value is calculated using the formula: Acid Value = (V × M × 56.1) / W Where:

-

V = volume of KOH solution in mL

-

M = molarity of the KOH solution

-

56.1 = molecular weight of KOH

-

W = weight of the this compound sample in g

-

Iodine Value Determination

The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the weight of iodine (in g) absorbed by 100 g of the sample.[11][15]

Apparatus:

-

Iodine flask

-

Burette

-

Pipettes

Reagents:

-

Carbon tetrachloride or chloroform

-

Wijs solution (iodine monochloride)

-

Potassium iodide (KI) solution (10%)

-

Standardized 0.1 N sodium thiosulfate (B1220275) solution

-

Starch indicator solution

Procedure:

-

Accurately weigh an appropriate amount of this compound (the amount depends on the expected iodine value) into an iodine flask.

-

Dissolve the sample in 10-15 mL of carbon tetrachloride or chloroform.[15]

-

Add a precise volume (e.g., 25 mL) of Wijs solution, stopper the flask, and swirl to mix.

-

Store the flask in the dark for 30 minutes.[15]

-

Add 20 mL of 10% KI solution and 150 mL of water.

-

Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color almost disappears.

-

Add a few drops of starch indicator and continue the titration until the blue color is discharged.

-

Perform a blank determination under the same conditions.

-

The iodine value is calculated using the formula: Iodine Value = [(B - S) × N × 12.69] / W Where:

-

B = volume of sodium thiosulfate solution for the blank in mL

-

S = volume of sodium thiosulfate solution for the sample in mL

-

N = normality of the sodium thiosulfate solution

-

W = weight of the sample in g

-

Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a common technique.[16][17]

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge

-

HPLC system with a suitable detector

Reagents:

-

n-Octanol, analytical grade

-

Purified water

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

-

Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.

-

Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases.

-

Add a known volume of the second pre-saturated phase to the first in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be used to aid separation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of this compound in each phase using a validated HPLC method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol (B41247) phase to its concentration in the aqueous phase.

-

Log P is the logarithm of the partition coefficient.

Applications in Research and Drug Delivery

This compound is widely employed in pharmaceutical research, particularly as a vehicle for lipophilic drugs in various dosage forms.[5][6][18] Its favorable properties, such as being less viscous than fixed oils and more rapidly absorbed by body tissues, make it a suitable choice for parenteral, oral, and topical formulations.[12][19]

Role in Lipid-Based Drug Delivery Systems

This compound is a key component in the formulation of lipid-based drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS) and nanostructured lipid carriers (NLCs).[20][21] These systems are designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[22]

The following diagram illustrates a typical workflow for the preparation of a SMEDDS formulation using this compound as the oil phase.

Caption: Workflow for the formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS).

The diagram below outlines the high-pressure homogenization method for preparing NLCs, where this compound serves as the liquid lipid.

Caption: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs) via high-pressure homogenization.

Stability and Storage

This compound is susceptible to oxidation upon exposure to air, leading to an increase in the peroxide value.[4][10] It should be stored in tight, light-resistant containers.[7] To extend its shelf life, the inclusion of suitable antioxidants is common practice.[3] For partially filled containers, replacing the air with an inert gas like nitrogen is recommended.[10]

Conclusion

This compound is a well-characterized excipient with a range of physicochemical properties that make it highly valuable for research and pharmaceutical applications, particularly in the formulation of poorly soluble drugs. Its role as a solvent and a key component in advanced drug delivery systems like SMEDDS and NLCs is well-established. A thorough understanding of its properties and the experimental methods for their determination is essential for the successful development of safe and effective drug products.

References

- 1. â©911⪠ViscosityâCapillary Methods [doi.usp.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Introduction, synthesis and application of ethyl oleate_Chemicalbook [chemicalbook.com]

- 4. Cas 111-62-6,this compound | lookchem [lookchem.com]

- 5. drugfuture.com [drugfuture.com]

- 6. jmpas.com [jmpas.com]

- 7. This compound [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. phexcom.com [phexcom.com]

- 11. uspbpep.com [uspbpep.com]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. scribd.com [scribd.com]

- 14. Determination of Acid Value | Pharmaguideline [pharmaguideline.com]

- 15. Iodine Value Test – ReeSach [reesach.com]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajrconline.org [ajrconline.org]

- 18. scribd.com [scribd.com]

- 19. scribd.com [scribd.com]

- 20. Preparation and in vivo evaluation of SMEDDS (self-microemulsifying drug delivery system) containing fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Self micro-emulsifying drug delivery system (SMEDDS) | PPTX [slideshare.net]

A Comprehensive Technical Guide to the Synthesis of High-Purity Ethyl Oleate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methodologies for synthesizing high-purity ethyl oleate (B1233923), a crucial fatty acid ester used extensively in pharmaceutical formulations, drug delivery systems, and as a laboratory solvent.[1][2] Ethyl oleate serves as a versatile vehicle for lipophilic drugs, particularly steroids and hormones, enhancing their bioavailability.[2] Its properties, similar to almond and peanut oil but with lower viscosity, allow for more rapid absorption by body tissues.[3][4] This document details established synthesis protocols, including Fischer esterification, transesterification, and enzymatic methods, along with purification techniques and analytical quality control.

Synthesis Methodologies

The selection of a synthesis method depends on factors such as the starting material, desired purity, yield, and environmental considerations. This section explores the most common laboratory-scale synthesis routes.

Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid (oleic acid) and an alcohol (ethanol) to form an ester and water.[5][6] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus.[5][7]

Caption: Workflow for this compound synthesis via Fischer Esterification.

Experimental Protocol: Acid-Catalyzed Esterification with Dean-Stark Trap [7]

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add oleic acid and ethanol. A significant molar excess of ethanol (e.g., 9:1 ethanol to oleic acid) is recommended to favor product formation.[7]

-

Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (e.g., 3% w/w of oleic acid) or p-toluenesulfonic acid.[7][8] Alternatively, a solid acid catalyst like Amberlyst® 15 (e.g., 5% w/w) can be used for easier removal.[3]

-

Reaction: Heat the mixture to reflux (approximately 90°C). Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium toward the ester.

-

Monitoring: Continue the reaction for several hours (e.g., 10 hours) or until no more water is collected.[7] The reaction progress can be monitored by analyzing aliquots using gas chromatography (GC) or by measuring the acid value of the mixture.[9]

-

Work-up: After cooling, if a liquid acid catalyst was used, neutralize the mixture by washing it with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Follow with a wash using a saturated sodium chloride solution (brine).[8][10] If a solid catalyst was used, it can be removed by simple filtration.

-

Isolation: Separate the organic layer, dry it over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the excess ethanol under reduced pressure.[8]

-

Purification: For high purity, distill the crude product under reduced pressure (e.g., 216-218 °C at 15 mmHg) to isolate the this compound.[4][11]

Table 1: Comparison of Fischer Esterification Conditions and Outcomes

| Catalyst | Molar Ratio (Ethanol:Oleic Acid) | Temperature (°C) | Time (h) | Conversion / Yield | Reference |

|---|---|---|---|---|---|

| H₂SO₄ (3%) | 9:1 | 90 | 10 | 98.78% Conversion | [7] |

| [SB3-12][HSO₄] (5 wt%) | 3:1 | 78 | 3 | >97% Conversion | [9] |

| Amberlyst® 15 (5% w/w) | 2:1 | 65 | 60 | 95% Yield | [3] |

| H₂SO₄ (conc.) | N/A (Ethanol as solvent) | Reflux | 2 | 95% Yield |[8] |

Base-Catalyzed Transesterification

Transesterification is commonly used to produce fatty acid esters (biodiesel) from triglycerides found in vegetable oils or animal fats.[12] In this process, a triglyceride reacts with an alcohol in the presence of a strong base catalyst (e.g., NaOH or KOH) to produce a mixture of fatty acid ethyl esters and glycerol (B35011).[13][14]

Caption: Workflow for this compound synthesis via Transesterification.

Experimental Protocol: Base-Catalyzed Transesterification [12]

-

Catalyst Preparation: Dissolve the base catalyst (e.g., potassium hydroxide) in the calculated amount of absolute ethanol with stirring until fully dissolved.

-

Reaction Setup: Gently heat the high-oleic acid oil (e.g., from sunflower or olive oil) in a flask to around 60°C with stirring.[3][12]

-

Reaction: Add the alcohol-catalyst mixture to the heated oil. Cover the flask to prevent alcohol evaporation and continue to stir at a moderate speed while maintaining the temperature at 60°C for approximately 60 minutes.[12]

-

Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to cool and separate into two layers for at least 20 minutes. The upper layer is the ethyl ester (biodiesel) phase, and the lower layer is crude glycerol.[3][12]

-

Isolation: Carefully drain and remove the lower glycerol layer.

-

Purification: Wash the remaining ester phase with water to remove any residual catalyst and glycerol. Neutralization can be performed with a few drops of HCl, followed by washing with water until neutral.[3] Dry the product over an anhydrous salt and purify further by vacuum distillation.[3]

Table 2: Transesterification Conditions and Outcomes

| Starting Material | Catalyst | Reactant Ratio (Oil:Ethanol) | Purity | Yield | Reference |

|---|---|---|---|---|---|

| High Oleic Acid Waste (HOW) | NaOH | 6:1 (w/w) | 86.16% | 96.35% | [13][14][15] |

| Oleic Sunflower Oil | NaOMe | N/A | 98.2% (composition) | N/A | [3] |

| Vegetable Oil | KOH | 100g oil to calculated ethanol | N/A | N/A |[12] |

Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic esterification using lipases offers a green alternative to chemical catalysis, proceeding under milder conditions with high specificity, which can reduce byproduct formation.[1][16] The reaction can be performed in an organic solvent or in a solvent-free system.[17][18]

Caption: Workflow for this compound synthesis via Lipase Catalysis.

Experimental Protocol: Lipase-Catalyzed Synthesis [16][17]

-

Setup: In a screw-capped glass vial or batch reactor, combine oleic acid, ethanol, and an organic solvent (e.g., n-hexane or n-nonane).[16][17]

-

Catalyst: Add the lipase biocatalyst (e.g., from Rhizopus sp. or Bacillus coagulans, often immobilized on a support).[16][17]

-

Additives (Optional): Add a molecular sieve to the reaction mixture to adsorb the water byproduct, which can improve the conversion rate.[16]

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 45-55°C) with shaking or magnetic stirring for the required duration (e.g., 1 to 18 hours).[16][17]

-

Isolation: After the reaction, separate the biocatalyst by filtration. The catalyst can often be washed and reused.

-

Purification: Remove the solvent by evaporation. The remaining crude this compound can be purified by standard methods if necessary.

Table 3: Comparison of Enzymatic Synthesis Conditions and Outcomes

| Lipase Source | Molar Ratio (Oleic Acid:Ethanol) | Temperature (°C) | Time (h) | Conversion | Reference |

|---|---|---|---|---|---|

| Rhizopus sp. | 1:5 | 45 | 1 | ~100% | [17][19] |

| Bacillus coagulans MTCC-6375 | 1:1.3 or 1:1 | 55 | 18 | ~53% | [16] |

| Bacillus coagulans MTCC-6375 (with molecular sieve) | 1:1.3 or 1:1 | 55 | 18 | ~58% | [16] |

| Candida antarctica (NS 88011) | 1:2 (Ethylene Glycol) | 70 | 32 | >99% |[18] |

Purification and Quality Control

Achieving high purity is critical for laboratory and pharmaceutical applications. The primary purification method following synthesis and initial work-up is vacuum distillation.

General Purification Workflow

-

Neutralization: Wash the crude product with a basic solution (e.g., 5% NaHCO₃) to remove any residual acid catalyst.[10]

-

Washing: Wash with water and then brine to remove water-soluble impurities.[10]

-

Drying: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[8]

-

Distillation: Perform fractional distillation under reduced pressure to separate the this compound from any remaining starting materials or byproducts.[4]

Analytical Techniques for Quality Control

-

Gas Chromatography (GC): The most common method to assess purity. An assay of ≥97.0% is typical for analytical standards.[11] A common setup uses a capillary column like a CP-Sil 88.[3]

-

Infrared (IR) Spectroscopy: Used to confirm the presence of the ester functional group. A characteristic strong carbonyl (C=O) stretch appears around 1736 cm⁻¹.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and for quantitative analysis of the final product and any impurities.[21]

Table 4: Key Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₃₈O₂ | [1] |

| Molecular Weight | 310.51 g/mol | [11] |

| Appearance | Colorless to pale yellow oily liquid | [1][3] |

| Boiling Point | 216-218 °C / 15 mmHg | [11] |

| Melting Point | -32 °C | [11] |

| Density | 0.87 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.451 | [11] |

| Solubility | Insoluble in water; soluble in most organic solvents |[1] |

Storage and Handling

This compound can oxidize upon exposure to air and light.[3] For long-term stability, it should be stored in a cool, dry, and dark place in a well-closed container, preferably under an inert atmosphere like nitrogen. The addition of a suitable antioxidant (e.g., a mixture of propyl gallate, BHA, and BHT) can extend its shelf life.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Introduction, synthesis and application of ethyl oleate_Chemicalbook [chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. cerritos.edu [cerritos.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. 油酸乙酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Sustainable synthesis and optimisation of this compound from high oleic acid waste: a pathway to valorise industrial byproducts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. Organic phase synthesis of this compound using lipases produced by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unife.it [iris.unife.it]

- 19. scribd.com [scribd.com]

- 20. scribd.com [scribd.com]

- 21. sciepub.com [sciepub.com]

Spectroscopic Characterization of Ethyl Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl oleate (B1233923) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Ethyl oleate, the ethyl ester of oleic acid, is a common fatty acid ester with applications in the pharmaceutical industry as a solvent, emollient, and vehicle for drug delivery. Its precise characterization is crucial for quality control, formulation development, and stability studies. This document outlines detailed experimental protocols and presents key spectroscopic data in a clear, tabular format to aid in its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (terminal methyl of oleate chain) | ~ 0.88 | Triplet | 3H |

| -CH₂- (of ethyl group) | ~ 1.25 | Triplet | 3H |

| -(CH₂)n- (saturated methylene (B1212753) chain) | ~ 1.28 - 1.32 | Multiplet | ~20H |

| -CH₂-CH₂-C=O | ~ 1.62 | Multiplet | 2H |

| -CH₂-C=C- (allylic) | ~ 2.01 | Multiplet | 4H |

| -CH₂-C=O (α to carbonyl) | ~ 2.28 | Triplet | 2H |

| -O-CH₂- (of ethyl group) | ~ 4.12 | Quartet | 2H |

| -CH=CH- (olefinic) | ~ 5.34 | Multiplet | 2H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (terminal methyl of oleate chain) | ~ 14.1 |

| -C H₃ (of ethyl group) | ~ 14.3 |

| Saturated carbons of oleate chain | ~ 22.7 - 31.9 |

| -C H₂-C=C- (allylic) | ~ 27.2 |

| Olefinic carbons | ~ 129.7, 130.0 |

| -O-C H₂- | ~ 60.1 |

| C =O (carbonyl) | ~ 173.9 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3][4]

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for fatty acid esters.

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent (typically 0.03% v/v) for accurate chemical shift referencing.[5]

-

Homogenization: Thoroughly mix the sample to ensure a homogeneous solution. The sample can be filtered through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[5]

1.3.2. Instrument Parameters

The following are typical acquisition parameters. Optimization may be required based on the specific instrument and experimental goals.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.[5]

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.[5]

-

Relaxation Delay: 1-5 seconds. For quantitative analysis, a longer relaxation delay (8-10 seconds) is recommended to ensure complete relaxation of all protons.[2][5]

-

Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.[5]

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H instrument) or higher.[5]

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectroscopic Data of this compound

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3005 | =C-H (alkene) | Stretching |

| ~ 2923 | C-H (alkane) | Asymmetric Stretching |

| ~ 2853 | C-H (alkane) | Symmetric Stretching |

| ~ 1736 - 1747 | C=O (ester) | Stretching |

| ~ 1462 | -CH₂- | Bending (Scissoring) |

| ~ 1373 | -CH₃ | Bending (Symmetric) |

| ~ 1178 | C-O (ester) | Asymmetric Stretching |

| ~ 1033 | C-O (ester) | Symmetric Stretching |

| ~ 722 | -(CH₂)n- | Rocking |

Note: Peak positions can have slight variations.[6][7][8]

Experimental Protocol for FTIR Spectroscopy

2.2.1. Sample Preparation

-

Method: For a liquid sample like this compound, the simplest method is to use a neat (undiluted) sample.

-

Attenuated Total Reflectance (ATR): Place a small drop of the this compound sample directly onto the ATR crystal. This is a common and convenient method for liquids.

-

Transmission: Alternatively, place a drop of the sample between two salt plates (e.g., KBr or NaCl) to create a thin liquid film.

2.2.2. Instrument Parameters

-

Spectrometer: A standard benchtop FTIR spectrometer is suitable.

-

Scan Range: Typically, the spectrum is recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding 16 to 32 scans will provide a spectrum with a good signal-to-noise ratio.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or salt plates before running the sample. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

Visualizations

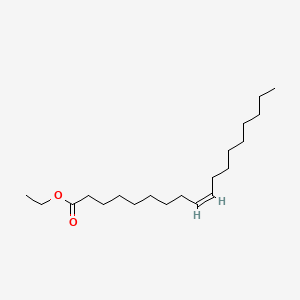

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for spectroscopic characterization.

References

- 1. This compound(111-62-6) 1H NMR spectrum [chemicalbook.com]

- 2. sciepub.com [sciepub.com]

- 3. This compound(111-62-6) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. periodicos.ufn.edu.br [periodicos.ufn.edu.br]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Solvent Properties of Ethyl Oleate for Lipophilic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl oleate (B1233923), an ester of oleic acid and ethanol (B145695), is a widely utilized solvent in the pharmaceutical industry, particularly for the formulation of poorly water-soluble, lipophilic active pharmaceutical ingredients (APIs). Its favorable physicochemical properties, including low viscosity, high solubilizing capacity for a range of lipophilic compounds, and biocompatibility, make it a valuable excipient in various drug delivery systems. This technical guide provides a comprehensive overview of the solvent properties of ethyl oleate, including its physical and chemical characteristics, and its application in solubilizing lipophilic drugs. Detailed experimental protocols for determining drug solubility in this compound are provided, along with a discussion of its role in enhancing drug delivery.

Introduction

The formulation of lipophilic drugs presents a significant challenge in pharmaceutical development due to their poor aqueous solubility, which can lead to low bioavailability.[1] this compound has emerged as a key solvent for addressing this challenge, finding application in parenteral, oral, and topical drug delivery systems.[2][3] It is a suitable solvent for a wide range of lipophilic compounds, including steroids and other drugs with high log P values.[4][5] Compared to fixed oils, this compound offers the advantages of lower viscosity and more rapid absorption by body tissues.[3][6] This guide will delve into the technical aspects of this compound as a solvent for lipophilic compounds, providing data-driven insights and practical methodologies for formulation scientists.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application as a solvent. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₃₈O₂ | [7] |

| Molecular Weight | 310.51 g/mol | [8] |

| Appearance | Pale yellow to almost colorless, mobile, oily liquid | [8] |

| Odor | Slight, but not rancid | [8] |

| Density | 0.879 g/cm³ | [8] |

| Boiling Point | 205-208 °C (with some decomposition) | [8] |

| Freezing Point | ≈ -32 °C | [8] |

| Solubility | Miscible with chloroform, ethanol (95%), ether, fixed oils, liquid paraffin, and most other organic solvents; practically insoluble in water. | [8] |

| Viscosity (dynamic) | 3.9 mPas (3.9 cP) at 25 °C | [8] |

| Hansen Solubility Parameters | δD (Dispersion): 16.2 MPa½, δP (Polar): 3.2 MPa½, δH (Hydrogen Bonding): 4.0 MPa½ |

Solubilization Capacity for Lipophilic Compounds

This compound is an effective solvent for a variety of lipophilic drugs. While extensive quantitative data for drug solubility in pure this compound is not always readily available in public literature, its utility is well-established for several classes of compounds, particularly steroids.[9]

Table 2: Solubility of Selected Lipophilic Drugs in this compound and Other Solvents

| Compound | Drug Class | Solubility in this compound (mg/mL) | Solubility in Other Solvents (mg/mL) | References |

| Testosterone Propionate | Steroid Hormone | 50 | - | |

| Progesterone | Steroid Hormone | Data not readily available | Sparingly soluble in vegetable oils. | [10] |

| Estradiol | Steroid Hormone | Data not readily available | Sparingly soluble in vegetable oils. | [11] |

| Diazepam | Benzodiazepine | Data not readily available | 0.041 (in Water for Injection) | [10] |

| Ibuprofen | NSAID | Data not readily available | 60 (in Ethanol), 50 (in DMSO), 45 (in DMF) | [12] |

| Ketoprofen | NSAID | Data not readily available | 20 (in Ethanol), 30 (in DMSO and DMF) | [13] |

| Celecoxib | NSAID | Data not readily available | 25 (in Ethanol), 16.6 (in DMSO) | [14] |

Note: The lack of readily available public data on the solubility of some of these compounds in pure this compound highlights an area for further research.

Experimental Protocols

Accurate determination of the saturation solubility of a lipophilic compound in this compound is a critical step in pre-formulation studies. The following sections detail the methodologies for key experiments.

Determination of Saturation Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.

4.1.1. Materials

-

Active Pharmaceutical Ingredient (API) powder

-

This compound (pharmaceutical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate volatile solvent for dilution (e.g., acetonitrile (B52724), methanol)

4.1.2. Protocol

-

Add an excess amount of the API powder to a pre-weighed vial containing a known volume or weight of this compound. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable volatile solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the API in the diluted sample using a validated HPLC method.

-

Calculate the saturation solubility of the API in this compound, taking into account the dilution factor.

Quantification of Drug Content by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved drug in the this compound samples.

4.2.1. Sample Preparation for HPLC Analysis

-

Direct Dilution: For miscible solvent systems, a direct dilution of the oil-based sample with a suitable organic solvent (e.g., acetonitrile, methanol, or a mixture) is often sufficient. The dilution factor should be chosen to bring the analyte concentration into the linear range of the detector.

-

Liquid-Liquid Extraction (LLE): If direct dilution is not feasible due to matrix interference, LLE can be employed. The oil sample is mixed with an immiscible extraction solvent in which the drug has high solubility and the oil has low solubility. After vortexing and centrifugation, the extraction solvent layer containing the drug is collected for analysis.

-

Solid-Phase Extraction (SPE): SPE can be used for more complex matrices or when a higher degree of sample cleanup is required. The diluted sample is passed through an SPE cartridge that retains the analyte, while the interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.

4.2.2. General HPLC Method Parameters

-

Column: A reverse-phase C18 or C8 column is typically suitable for the analysis of lipophilic compounds.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer is commonly used.

-

Detector: A UV-Vis detector is often used for quantification, with the wavelength set to the maximum absorbance of the drug.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: A standard injection volume is 10-20 µL.

-

Calibration: A calibration curve should be prepared using standard solutions of the API of known concentrations to ensure accurate quantification.

Visualization of Mechanisms and Workflows

Mechanism of this compound as a Skin Penetration Enhancer

This compound can act as a penetration enhancer in topical and transdermal formulations by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the diffusion of the drug through the skin.

Caption: Mechanism of this compound as a Skin Penetration Enhancer.

Workflow for Lipid-Based Formulation Development

The development of a lipid-based formulation using this compound involves a systematic workflow to ensure the final product is stable, safe, and effective.

Caption: Workflow for Lipid-Based Formulation Development.

Conclusion

This compound is a versatile and effective solvent for the formulation of lipophilic drugs. Its favorable physicochemical properties and established safety profile make it a valuable tool for pharmaceutical scientists. While there is a need for more publicly available quantitative solubility data for a wider range of drugs in pure this compound, the methodologies for determining such data are well-established. By following a systematic formulation development workflow, researchers can leverage the beneficial solvent properties of this compound to develop robust and effective drug delivery systems for poorly water-soluble compounds.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Introduction, synthesis and application of ethyl oleate_Chemicalbook [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound | C20H38O2 | CID 5363269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. phexcom.com [phexcom.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Ethyl Oleate: An In-depth Technical Guide to its Role as a Biomarker for Ethanol Consumption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oleate (B1233923), a fatty acid ethyl ester (FAEE), has emerged as a significant and reliable biomarker for both short-term and long-term ethanol (B145695) consumption. Unlike traditional indirect markers of alcohol use, which can be influenced by various physiological and pathological conditions, ethyl oleate is a direct product of non-oxidative ethanol metabolism. Its presence and concentration in various biological matrices provide a direct indication of alcohol intake, offering high specificity and sensitivity. This technical guide provides a comprehensive overview of this compound as a biomarker, including its formation, detection in various biological samples, and its clinical and forensic significance. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this critical biomarker.

The Science of this compound Formation

Ethanol in the body is primarily metabolized through an oxidative pathway in the liver. However, a smaller, non-oxidative pathway also exists, which leads to the formation of FAEEs, including this compound. This process involves the enzymatic esterification of fatty acids with ethanol.

The primary enzymes responsible for the synthesis of this compound are Fatty Acid Ethyl Ester Synthase (FAEE synthase) and Acyl-CoA:Ethanol O-Acyltransferase (AEAT). These enzymes are found in various tissues, with the pancreas, liver, heart, and brain showing significant activity. The formation of this compound is directly proportional to the concentration of both ethanol and oleic acid in the tissues. This direct metabolic link makes this compound a highly specific marker of alcohol ingestion.

Signaling Pathway of Non-Oxidative Ethanol Metabolism

The following diagram illustrates the non-oxidative metabolic pathway leading to the formation of this compound.

Quantitative Data Presentation

The concentration of this compound in various biological matrices is a key indicator of the level and chronicity of alcohol consumption. The following tables summarize the quantitative data from various studies, providing a clear comparison between different populations.

| Population | Matrix | This compound Concentration (ng/mg) | Reference(s) |

| Teetotalers | Hair | 0.06 - 0.37 (mean: 0.16) | |

| Social Drinkers | Hair | 0.20 - 0.85 (mean: 0.41) | |

| Chronic Alcoholics | Hair | 0.92 - 11.6 (mean: 4.0) | |

| Fatalities with Excessive Alcohol Consumption | Hair | 2.5 - 13.5 (mean: 6.8) |

Table 1: this compound Concentrations in Hair

| Population | Matrix | This compound Concentration (ng/g) | Reference(s) |

| No Fetal Alcohol Exposure | Meconium | Not typically detected or at very low levels | |

| Fetal Alcohol Exposure | Meconium | Significantly elevated levels (e.g., cumulative FAEE > 2 nmol/g) |

Table 2: this compound Concentrations in Meconium

| Population | Matrix | Total FAEE Concentration (ng/mL) | Reference(s) |

| Control Subjects (No known alcohol ingestion) | Plasma | Trace amounts or not detectable | |

| Acute Alcohol Abuse | Plasma | ~4,250 | |

| Chronic Alcohol Abuse | Plasma | ~15,086 | |

| Drinking Study (Peak Concentration) | Dried Blood Spots | This compound: 125 ± 55 |

Table 3: Fatty Acid Ethyl Ester Concentrations in Blood/Plasma

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its use as a biomarker. The following sections provide detailed methodologies for the analysis of this compound in hair, meconium, and blood.

Analysis of this compound in Hair by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of FAEEs in hair.

1. Sample Preparation: a. Collect a hair strand (approximately 50 mg) from the posterior vertex of the head. b. Wash the hair sample sequentially with n-heptane and methanol (B129727) to remove external contaminants. c. Dry the washed hair sample thoroughly. d. Cut the proximal 0-6 cm segment of the hair for analysis, representing approximately the last 6 months of alcohol consumption.

2. Extraction: a. Place the segmented hair sample into a headspace vial. b. Add a deuterated internal standard (e.g., d5-ethyl oleate). c. Add an extraction solvent mixture of dimethyl sulfoxide (B87167) (DMSO) and n-heptane. d. Seal the vial and vortex thoroughly. e. Incubate the vial at an elevated temperature (e.g., 80°C) for a specified time to facilitate the extraction of FAEEs into the headspace.

3. HS-SPME: a. Introduce a SPME fiber into the headspace of the vial. b. Allow the fiber to be exposed to the headspace for a defined period to adsorb the volatile FAEEs.

4. GC-MS Analysis: a. Desorb the FAEEs from the SPME fiber in the hot injection port of the gas chromatograph. b. Separate the analytes on a suitable capillary column (e.g., DB-5ms). c. Use a temperature program to elute the FAEEs. d. Detect and quantify the this compound using a mass spectrometer operating in selected ion monitoring (SIM) mode.

Analysis of this compound in Meconium by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for FAEE analysis in meconium.

1. Sample Homogenization and Extraction: a. Weigh approximately 200 mg of meconium into a centrifuge tube. b. Add a deuterated internal standard. c. Add acetonitrile (B52724) and sonicate to homogenize the sample and precipitate proteins. d. Centrifuge the sample to pellet the solids.

2. Solid-Phase Extraction (SPE): a. Condition an aminopropyl SPE cartridge. b. Load the supernatant from the previous step onto the SPE cartridge. c. Wash the cartridge to remove interferences. d. Elute the FAEEs with hexane (B92381).

3. Sample Concentration and Reconstitution: a. Evaporate the hexane eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

4. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the FAEEs using a C8 or C18 reversed-phase column with a gradient elution. c. Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Analysis of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on methods for FAEE analysis in plasma.

1. Sample Preparation and Extraction: a. Thaw frozen plasma samples at room temperature. b. Transfer 500 µL of plasma to a glass tube. c. Add a deuterated internal standard. d. Add cold methanol to precipitate proteins. e. Vortex and centrifuge the sample.

2. Supernatant Processing: a. Transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness in a vacuum centrifuge. c. Reconstitute the dry residue in heptane (B126788).

3. GC-MS Analysis: a. Inject the heptane solution into the GC-MS system. b. Use a splitless injection mode. c. Separate the analytes on a suitable capillary column (e.g., Zebron ZB-5MS). d. Employ a temperature gradient for optimal separation. e. Detect and quantify this compound using a mass spectrometer with a triple quadrupole analyzer in MRM mode.

Experimental Workflow Diagram

The following diagram provides a generalized workflow for the analysis of this compound from biological samples.

Conclusion

This compound is a highly valuable biomarker for the objective assessment of ethanol consumption. Its direct formation through non-oxidative metabolism provides a high degree of specificity that is lacking in many traditional alcohol biomarkers. The ability to detect and quantify this compound in various biological matrices, such as hair, meconium, and blood, allows for the evaluation of both recent and long-term alcohol intake. The detailed experimental protocols and quantitative data presented in this guide provide researchers, scientists, and drug development professionals with the essential information needed to effectively utilize this compound as a reliable biomarker in their respective fields. The continued refinement of analytical methodologies will further enhance the utility of this compound in clinical diagnostics, forensic toxicology, and research settings.

The Botanical Treasury: An In-depth Technical Guide to the Natural Occurrence and Extraction of Ethyl Oleate from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl oleate (B1233923), a fatty acid ester with significant applications in the pharmaceutical, cosmetic, and food industries, is naturally present in a variety of plant sources. This technical guide provides a comprehensive overview of the natural occurrence of ethyl oleate in the plant kingdom, detailing its presence in various species and tissues. Furthermore, this document presents a thorough examination of the methodologies for its extraction and purification, offering detailed experimental protocols for solvent-based and advanced extraction techniques. Analytical procedures for the quantification of this compound are also described in detail. Finally, a putative biosynthetic pathway for its formation in plants is proposed, providing a basis for future research in the metabolic engineering of this valuable compound.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile or semi-volatile component in a diverse range of plant species, contributing to their characteristic aroma and flavor profiles. Its presence has been confirmed in fruits, seeds, leaves, and flowers. Notable plant sources include, but are not limited to, cocoa beans (Theobroma cacao), buckwheat (Fagopyrum esculentum), elderberries (Sambucus nigra), and babaco fruit (Vasconcellea pentagona)[1]. It is also found in the essential oils of various plants and as a minor component of many vegetable oils, including the well-studied olive oil[2].

A study of the Celastraceae family revealed the presence of fatty acid ethyl esters (FAEEs), including this compound, in the fruits of twelve different species, indicating a broader distribution within this plant family. In some of these species, this compound was detected in both the arils and the seeds. The composition of these esters suggests they may be synthesized from distinct fatty acid pools within the plant tissues.

The Lauraceae family is another significant source, with a patented method demonstrating the extraction of this compound from these plants[3]. Furthermore, this compound has been identified in the leaf extracts of Annona muricata (soursop) and Lecythis pisonis[4].

Quantitative Data on this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, the stage of development, and the geographical origin. The following table summarizes available quantitative data from the literature.

| Plant Source | Plant Part | Concentration/Yield | Reference |

| Lauraceae species | Leaves/Twigs | 1.43g to 2.21g from 100-200g of powder (95.3-98.2% purity) | [3] |

| Olive Oil (Extra Virgin) | Fruit Oil | Can exceed 35 mg/kg | [2] |

| Sambucus nigra (Elderberry) | Fruit | 28.5 mg/kg |

Biosynthesis of this compound in Plants (Putative Pathway)

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known metabolism of fatty acids and the synthesis of similar ester compounds, a putative pathway can be proposed. This pathway likely involves the esterification of oleic acid, or its activated form oleoyl-CoA, with ethanol (B145695).

The key enzymatic step is catalyzed by an alcohol acyltransferase (AAT) or a wax ester synthase (WS) . These enzymes are known to facilitate the formation of various esters by transferring an acyl group from a donor molecule (like acyl-CoA) to an alcohol.

The proposed biosynthetic pathway is as follows:

-

Synthesis of Precursors:

-

Oleic Acid: Synthesized in the plastids via the fatty acid synthesis pathway and subsequently exported to the cytoplasm where it can be activated to oleoyl-CoA.

-

Ethanol: Produced through various metabolic pathways, including glycolysis and fermentation, particularly in ripening fruits and senescing tissues.

-

-

Esterification:

-

An alcohol acyltransferase (AAT) or a wax ester synthase (WS) catalyzes the condensation of oleoyl-CoA with ethanol to form this compound and coenzyme A.

-

Extraction and Purification of this compound

The extraction of this compound from plant materials can be achieved through various methods, ranging from classical solvent extraction to more advanced techniques like supercritical fluid extraction (SFE). The choice of method depends on the nature of the plant matrix, the desired purity of the final product, and the scale of the operation.

General Experimental Workflow

The general workflow for the extraction and purification of this compound from a plant source involves several key steps, as illustrated in the diagram below.

Detailed Experimental Protocols

This protocol is adapted from methodologies described for the extraction of phytochemicals from Annona muricata leaves.

Materials:

-

Dried and powdered Annona muricata leaves

-

Ethanol (95% or absolute)

-

n-Hexane

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Deionized water

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Sephadex LH-20

-

Chloroform

-

Methanol

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

Procedure:

-

Maceration:

-

Soak 100 g of dried, powdered Annona muricata leaves in 1 L of 95% ethanol at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude ethanol extract in 200 mL of deionized water.

-

Perform successive extractions with petroleum ether (3 x 200 mL) in a separatory funnel.

-

Combine the petroleum ether fractions and concentrate using a rotary evaporator to yield the petroleum ether fraction.

-

Subsequently, extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate to obtain the ethyl acetate fraction, which is expected to be enriched with this compound.

-

-

Column Chromatography Purification:

-

Prepare a silica gel column (e.g., 3 cm diameter, 50 cm length) packed with a slurry of silica gel in n-hexane.

-

Dissolve the concentrated ethyl acetate fraction in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Collect fractions of approximately 20 mL.

-

Monitor the fractions by TLC using an n-hexane:ethyl acetate (e.g., 8:2) mobile phase and visualize under a UV lamp.

-

Combine the fractions containing the compound with the same Rf value as an this compound standard.

-

Concentrate the combined fractions to obtain partially purified this compound.

-

-

Gel Permeation Chromatography (Optional Final Purification):

-

For higher purity, dissolve the partially purified this compound in a small volume of chloroform:methanol (1:1).

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.

-

Elute with chloroform:methanol (1:1) and collect fractions.

-

Monitor the fractions by TLC and combine those containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

This protocol is a general method for the cleanup of FAEEs from an oil matrix, such as olive oil.

Materials:

-

Plant oil sample (e.g., olive oil)

-

n-Hexane

-

Diethyl ether

-

Silica gel SPE cartridge (e.g., 1 g, 6 mL)

-

Internal standard (e.g., methyl heptadecanoate)

-

Vortex mixer

-

Vacuum manifold for SPE

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.1 g of the oil sample into a vial.

-

Add a known amount of internal standard solution.

-

Dissolve the sample in 1 mL of n-hexane and vortex thoroughly.

-

-

SPE Cartridge Conditioning:

-

Place the silica gel SPE cartridge on the vacuum manifold.

-

Wash the cartridge with 5 mL of n-hexane. Do not let the cartridge run dry.

-

-

Sample Loading and Elution:

-

Load the prepared sample onto the conditioned SPE cartridge.

-

Allow the sample to pass through the sorbent bed by gravity or with a gentle vacuum.

-

Wash the cartridge with 10 mL of n-hexane to elute the less polar compounds, including this compound. The more polar triacylglycerols will be retained on the column.

-

Collect the eluate.

-

-

Concentration and Analysis:

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of n-hexane (e.g., 1 mL) for GC-MS analysis.

-

This protocol provides a general outline for the extraction of lipids, which would include this compound, from seed material using supercritical CO₂.

Materials:

-

Ground seed material

-

Supercritical fluid extractor

-

Supercritical grade CO₂

-

Co-solvent (e.g., ethanol), optional

Procedure:

-

Sample Preparation:

-

Grind the seeds to a fine powder to increase the surface area for extraction.

-

Accurately weigh a known amount of the ground material and load it into the extraction vessel of the SFE system.

-

-

Extraction Parameters:

-

Set the extraction parameters. Typical conditions for lipid extraction are:

-

Pressure: 200-400 bar

-

Temperature: 40-60 °C

-

CO₂ flow rate: 1-3 L/min

-

Co-solvent: 5-10% ethanol (can enhance the extraction of more polar lipids)

-

-

The optimal conditions should be determined empirically for each specific plant material.

-

-

Extraction Process:

-

Pressurize the system with CO₂ to the desired pressure.

-

Heat the extraction vessel to the set temperature.

-

Initiate the flow of supercritical CO₂ through the sample for a defined period (e.g., 60-120 minutes).

-

The extracted compounds are carried by the supercritical fluid to a separator.

-

-

Collection:

-

In the separator, the pressure and/or temperature are reduced, causing the CO₂ to lose its solvating power and the extracted lipids to precipitate.

-

Collect the extracted oil from the separator.

-

-

Post-Extraction:

-

The collected oil can be further purified using the chromatographic methods described in Protocol 1.

-

Analytical Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of this compound in plant extracts.

Protocol 4: GC-MS Analysis of this compound

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88, or equivalent)

Materials:

-

Purified extract containing this compound, dissolved in n-hexane

-

This compound analytical standard

-

Internal standard (e.g., methyl heptadecanoate or a deuterated this compound)

-

Helium (carrier gas)

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-500

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound in n-hexane at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Add a constant concentration of the internal standard to each standard solution.

-

Inject each standard solution into the GC-MS and record the peak areas for this compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

Sample Analysis:

-

Add the same constant concentration of the internal standard to the purified sample extract.

-

Inject the sample into the GC-MS.

-

Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 88, 101, 264, 310).

-

Integrate the peak areas for this compound and the internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the sample.

-

Determine the concentration of this compound in the sample by using the equation of the calibration curve.

-

Conclusion

This compound is a naturally occurring fatty acid ester found in a variety of plant sources. This guide has provided a comprehensive overview of its natural distribution, putative biosynthesis, and detailed methodologies for its extraction, purification, and quantification. The presented protocols offer a practical framework for researchers and professionals in the fields of natural product chemistry, drug development, and related industries to isolate and analyze this valuable compound from botanical matrices. Further research is warranted to explore a wider range of plant species for their this compound content and to fully elucidate its biosynthetic pathway, which could open new avenues for its sustainable production through metabolic engineering.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Ethyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Ethyl oleate (B1233923), a fatty acid ester formed from the condensation of oleic acid and ethanol (B145695), is a colorless to pale yellow oily liquid utilized in various pharmaceutical and research applications.[1][2][3] It serves as a solvent for lipophilic substances, a vehicle for intramuscular drug delivery, and a plasticizer.[2][4] While generally considered to be of low toxicity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.[1][4][5] This in-depth technical guide outlines the critical health and safety considerations for handling ethyl oleate in a laboratory setting.

Section 1: Physicochemical Properties and Hazard Identification

A foundational aspect of laboratory safety is a comprehensive understanding of a substance's physical and chemical properties. This knowledge informs safe handling, storage, and emergency response procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 111-62-6 | [6][7][8][9] |

| Molecular Formula | C20H38O2 | [6][9] |

| Molecular Weight | 310.51 g/mol | [6][9] |

| Appearance | Colorless to pale yellow, clear, oily liquid | [1][4][6] |

| Odor | Faint, floral note | [1] |

| Boiling Point | 217 °C | [10] |